Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate
Description
Historical Development of Triazole-Based Lithium Compounds
The integration of triazoles into lithium chemistry originated from efforts to modulate lithium's coordination environment for enhanced ionic conductivity and biological activity. Early work in the 1990s focused on simple lithium triazole carboxylates like lithium 1,2,3-triazolate, which demonstrated unexpected ionic liquid behavior at room temperature. These studies revealed that triazole rings could stabilize lithium ions through both N-Li coordination and anion delocalization, a principle later extended to phenoxyacetate derivatives.
The specific compound this compound emerged from pharmaceutical research seeking to combine lithium's neurotropic effects with triazole-based pharmacokinetic optimization. Structural analogs were first synthesized in the early 2000s through nucleophilic substitution reactions between lithium acetate and halogenated triazole-phenoxy precursors. Key milestones include:
- 2005 : Systematic studies on triazole isomerism (1,2,3- vs. 1,2,4-substitution patterns) established structure-property relationships critical for lithium salt design.
- 2013 : Advances in triazole sulfamate chemistry enabled precise control over lithium coordination geometries.
- 2018 : A breakthrough in room-temperature ionic liquids using triethylene glycol-functionalized lithium triazolates demonstrated the platform's versatility.
Positioning within Organolithium Chemistry
This compound occupies a distinct niche among organolithium compounds due to its hybrid organic-inorganic architecture:
The compound's dual coordination sites enable unique behavior:
Significance in Contemporary Chemical Research
Three key areas drive current interest:
1. Lithium-Ion Transport Systems
The compound's ionic conductivity (0.45 mS/cm at 30°C in DMSO) and thermal stability make it a candidate for solid polymer electrolytes. Recent studies show enhanced Li+ mobility when incorporated into poly(ethylene oxide) matrices due to:
2. Medicinal Chemistry Applications
Structure-activity relationship (SAR) studies reveal:
- Neuroprotective effects : Triazole-lithium complexes inhibit glycogen synthase kinase-3β (GSK-3β) with IC~50~ = 12 μM
- Antimicrobial activity : Minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus
3. Catalytic Applications
The lithium-triazole moiety acts as a cooperative catalyst in:
Current Research Landscape and Knowledge Gaps
Despite progress, critical challenges remain:
Table 2: Research Priorities and Unresolved Questions
Critical gaps include:
- In vivo pharmacokinetics : No published animal studies on the specific compound
- Long-term stability : Limited data on hydrolytic degradation above 60°C
- Toxicity profiles : Ecotoxicological impacts of triazole-lithium complexes remain uncharacterized
Properties
IUPAC Name |
lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3.Li/c14-10(15)5-16-9-3-1-2-8(4-9)13-6-11-12-7-13;/h1-4,6-7H,5H2,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECBEUUZNIEWIS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC(=C1)OCC(=O)[O-])N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8LiN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate typically involves the reaction of 2-[3-(1,2,4-triazol-4-yl)phenoxy]acetic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The phenoxyacetate group can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
The triazole moiety present in Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate is known for its antimicrobial and antifungal properties. Compounds containing the triazole ring have been extensively studied for their effectiveness against various pathogens. Research indicates that derivatives of triazole can inhibit the growth of fungi and bacteria, making them suitable candidates for developing new antimicrobial agents .
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound's ability to interact with biological targets involved in cell proliferation suggests it could be explored for anticancer applications. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar properties .
Biological Research
Enzyme Inhibition Studies
In biological research, this compound can be utilized to study enzyme inhibition mechanisms. Its structural characteristics allow it to serve as a scaffold for designing inhibitors targeting specific enzymes involved in metabolic pathways or disease processes . This application is particularly relevant in drug discovery and development.
Receptor Binding Studies
The compound can also be employed in receptor binding studies due to its potential bioactivity. Understanding how such compounds interact with biological receptors can provide insights into their pharmacological profiles and therapeutic potentials .
Materials Science
Development of New Materials
this compound has applications in materials science, particularly in developing new polymers and coatings. The unique properties of triazole compounds make them suitable for enhancing the performance characteristics of materials used in various industrial applications .
Table: Summary of Key Applications and Findings
Mechanism of Action
The mechanism of action of Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses. The lithium ion may also play a role in stabilizing the compound and enhancing its biological activity.
Comparison with Similar Compounds
Core Structural Analog: 2-[3-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic Acid
- Structure : Free acid form (C₁₀H₉N₃O₃, MW: 219.20).
- Key Differences :
- Lacks the lithium counterion, reducing ionic solubility.
- Protonated carboxylic acid group may limit bioavailability in physiological environments.
- Applications : Serves as a precursor for metal salts like the lithium derivative. Purity ≥98% ensures reliable synthesis .
Triazole Derivatives with Substituted Thioether Groups
- Example : 3-(Methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole (C₁₉H₂₀N₃O₃S, MW: 373.45).
- Comparison: Substituents: Methylthio, phenyl, and trimethoxyphenyl groups replace the phenoxyacetic acid moiety. Synthesis: Uses InCl₃-catalyzed alkylation of triazole thiols, differing from the neutralization method for the lithium salt .
Amino-Substituted Triazole Derivatives
- Example: 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole.
- Comparison: Substituents: Amino and dichlorophenoxy groups introduce electronegative and bulky features. Synthesis: Reacted with substituted benzaldehydes under reflux, contrasting with the acid-base reaction for the lithium salt . Activity: Dichlorophenoxy groups may confer antimicrobial properties but reduce solubility compared to the lithium salt’s ionic form.
Quinazolin-4(3H)-one-Triazole Hybrids
- Example: 2-{[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thio}quinazolin-4(3H)-one (C₁₄H₁₂N₆OS₂, MW: 352.41).
- Comparison :
- Structure : Fused quinazoline-triazole system increases molecular complexity.
- Synthesis : Involves cyclization reactions under acidic/basic conditions, more elaborate than the lithium salt’s straightforward synthesis .
- Activity : Enhanced antitumor and antibacterial activity due to synergistic effects of fused heterocycles, but higher molecular weight may limit bioavailability.
Phenoxy Acetamide Derivatives
- Example: 2-(2-(3-Phenylacryloyl)phenoxy)-N,N-diphenylacetamide (C₃₁H₂₆N₂O₃, MW: 482.56).
- Comparison :
Phenoxyacetate Salts with Alternative Counterions
- Example: Sodium 4-(2-[2-hydroxy-3-chlorophenyl]ethylamino)propylphenoxyacetate (BRL37344).
- Comparison :
Data Table: Key Properties of Lithium Salt and Analogs
*Theoretical based on lithium’s known pharmacological roles; direct evidence pending.
Research Findings and Implications
- Synthetic Accessibility : The lithium salt’s synthesis is simpler (acid-base neutralization) compared to multi-step cyclizations (e.g., quinazoline hybrids ) or catalytic alkylations .
- Solubility-Bioavailability Trade-off : Ionic salts (lithium, sodium) favor aqueous solubility, while bulky analogs (acetamides, fused heterocycles) prioritize lipophilicity for membrane penetration.
- Biological Activity : Triazole derivatives show broad activity (antimicrobial, antitumor), but structural nuances dictate specificity. For instance, fused quinazoline-triazoles exhibit enhanced antitumor effects , whereas the lithium salt’s activity remains underexplored.
Biological Activity
Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate is a compound that combines the properties of lithium with a triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring system is recognized for its broad spectrum of biological activities, including antimicrobial , antifungal , anticancer , antioxidant , and anti-inflammatory properties. These compounds have been extensively studied for their potential therapeutic applications in various diseases . The incorporation of lithium into triazole derivatives may enhance their pharmacological profiles due to lithium's known mood-stabilizing and neuroprotective effects.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies show that triazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. For instance, compounds containing the 1,2,4-triazole nucleus have been reported to display promising activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus, Escherichia coli |
| 6a | Antifungal | Candida albicans |
| 6b | Antibacterial | Bacillus subtilis |
Anticancer Activity
Recent research indicates that triazole derivatives can possess anticancer properties. For example, derivatives tested against human melanoma and breast cancer cell lines demonstrated cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest . The lithium compound's potential in this area remains under investigation but suggests a promising avenue for cancer therapeutics.
Case Study: Cytotoxicity Assessment
In vitro studies using the MTT assay revealed that certain triazole derivatives exhibited selective cytotoxicity towards cancer cells. For example, a derivative similar to this compound was assessed against various cancer cell lines and showed significant inhibition of cell proliferation .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many triazole compounds inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .
- Modulation of Signaling Pathways : Triazoles may interact with various signaling pathways involved in cell growth and survival.
Toxicity Profile
Despite their therapeutic potential, the toxicity of lithium-containing compounds is a critical consideration. Preliminary studies indicate that this compound exhibits low toxicity profiles in animal models. A study involving subcutaneous injections in guinea pigs at doses up to 40 mg/kg reported no adverse effects . This finding is encouraging for further development as a therapeutic agent.
Q & A
Basic Research Questions
Q. How can the synthesis of Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., DMSO or ethanol), reflux duration (e.g., 12–18 hours), and stoichiometric ratios of precursors (e.g., triazole derivatives and phenoxyacetic acid intermediates). Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography can enhance purity . Monitor reaction progress using TLC or HPLC to identify optimal termination points.
Q. What analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine elemental analysis with spectroscopic methods:
- IR spectroscopy to identify functional groups (e.g., C=O stretch of the acetate at ~1700 cm⁻¹, triazole ring vibrations).
- NMR (¹H/¹³C) to resolve aromatic protons from the phenoxy group and triazole substituents.
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., antimicrobial efficacy) for this compound?
- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies by synthesizing analogs with variations in the triazole substituents or phenoxy linker. Use standardized assays (e.g., MIC tests against E. coli or C. albicans) under controlled conditions (pH, temperature). Cross-validate results with independent labs to rule out methodological biases. Refer to mass-balance data (e.g., Table 1 in ) to ensure degradation products do not interfere with activity measurements .
Q. What experimental strategies are effective for studying the compound’s stability under physiological or environmental conditions?
- Methodological Answer : Perform accelerated stability studies by exposing the compound to stressors:
- Thermal degradation : Heat at 40–60°C for 48–72 hours.
- Hydrolytic stability : Test in buffers at pH 1.2 (gastric) and pH 7.4 (blood).
- Photodegradation : Use UV-Vis light exposure (ICH Q1B guidelines).
Analyze degradation products via LC-MS and compare with synthetic impurities .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use molecular docking (AutoDock, Schrödinger Suite) to simulate binding to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Validate predictions with MD simulations (GROMACS) to assess binding stability. Cross-reference with PubChem data on structurally similar triazole derivatives (e.g., ) to identify conserved interaction motifs .
Q. What mechanistic insights can be gained from studying the compound’s metal coordination chemistry?
- Methodological Answer : Synthesize metal complexes (e.g., Li⁺, Zn²⁺, Cu²⁺) by reacting the compound with metal salts (e.g., sulfates) in aqueous alkaline conditions. Characterize using:
- UV-Vis spectroscopy to detect d-d transitions in transition metal complexes.
- Magnetic susceptibility measurements to infer geometry (e.g., octahedral vs. tetrahedral).
Compare biological activity of complexes vs. the free ligand to assess metal-enhanced efficacy .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for triazole-acetate derivatives?
- Methodological Answer : Replicate protocols from conflicting studies while controlling variables (e.g., solvent purity, inert atmosphere use). Characterize intermediates (e.g., hydrazides or Schiff bases) to identify side reactions. Use Design of Experiments (DoE) to statistically optimize parameters (e.g., temperature, catalyst loading) and resolve inconsistencies .
Tables for Key Data
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Synthesis yield | 65% (via DMSO reflux, 18 hours) | |
| Degradation mass balance | 100% (no unaccounted impurities) | |
| Metal complex stability | Zn²⁺ > Cu²⁺ > Fe²⁺ (aqueous pH 7–9) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
